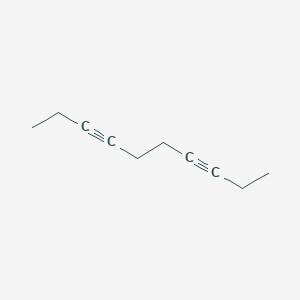
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol is an organic compound with the molecular formula C₁₁H₁₁FO₂ and a molecular weight of 194.20 g/mol . This compound is characterized by the presence of a cyclopropane ring, a fluorine atom, and a methyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorine atom contribute to its unique reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be compared with other similar compounds, such as:
2-Fluoro-4-methylphenol: This compound lacks the cyclopropane ring and has different reactivity and applications.
4-Fluoro-2-methylphenol: Similar to 2-Fluoro-4-methylphenol, but with a different substitution pattern on the phenol ring.
The presence of the cyclopropane ring in this compound makes it unique and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11FO2 |
|---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
cyclopropyl-(4-fluoro-2-hydroxy-5-methylphenyl)methanone |
InChI |
InChI=1S/C11H11FO2/c1-6-4-8(10(13)5-9(6)12)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3 |
InChI Key |
KSRZTGQPWJCPQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


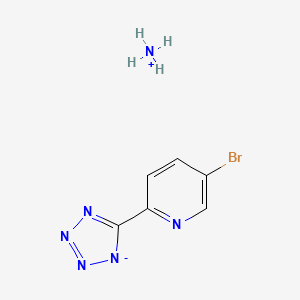
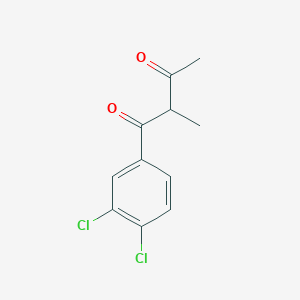

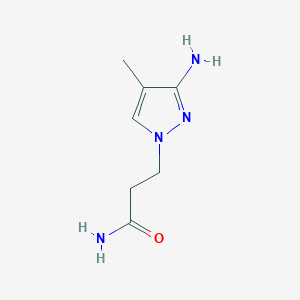
![(1S)-1-Methyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13091004.png)
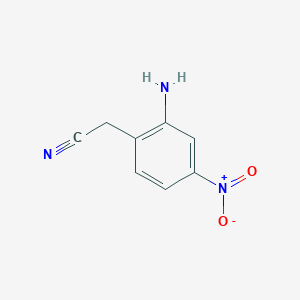



![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)

